1-Iodo-8-naphthol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iodo-8-naphthol is an organic compound with the molecular formula C10H7IO. It is a derivative of naphthol, where an iodine atom is substituted at the 1-position of the naphthol ring. This compound is known for its unique chemical properties and has various applications in scientific research and industry.
Vorbereitungsmethoden
1-Iodo-8-naphthol can be synthesized through several methods. One common synthetic route involves the iodination of 2-naphthol. The reaction typically uses sodium iodate (NaIO3) and sodium sulphite (Na2SO3) in the presence of hydrochloric acid (HCl) as reagents . The reaction mixture is prepared in methanol and water, and the iodination occurs at room temperature over a period of two hours. After the reaction is complete, the product is extracted using diethyl ether and purified .
Analyse Chemischer Reaktionen
1-Iodo-8-naphthol undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The hydroxyl group in this compound can undergo oxidation to form quinones or reduction to form corresponding alcohols.
Coupling Reactions: It can react with diazonium salts to form azo compounds, which are useful in dye synthesis.
Common reagents used in these reactions include potassium iodide, sodium hydroxide, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1-Iodo-8-naphthol involves its ability to participate in various chemical reactions due to the presence of the iodine atom and the hydroxyl group. The iodine atom can act as a leaving group in substitution reactions, while the hydroxyl group can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in organic synthesis and other applications .
Vergleich Mit ähnlichen Verbindungen
1-Iodo-8-naphthol can be compared with other naphthol derivatives, such as:
2-Iodo-1-naphthol: Similar to this compound but with the iodine atom at a different position, leading to different reactivity and applications.
1-Bromo-8-naphthol: A bromine-substituted analogue with similar properties but different reactivity due to the presence of bromine instead of iodine.
1-Chloro-8-naphthol: A chlorine-substituted analogue with distinct chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and makes it suitable for specific applications in synthesis and research .
Eigenschaften
CAS-Nummer |
128542-52-9 |
---|---|
Molekularformel |
C10H7IO |
Molekulargewicht |
270.07 g/mol |
IUPAC-Name |
8-iodonaphthalen-1-ol |
InChI |
InChI=1S/C10H7IO/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6,12H |
InChI-Schlüssel |
ALPAOMIDHMHXPV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)O)C(=CC=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.